molecular formula C14H19NO4 B5765683 N-[4-(3-methylbutoxy)benzoyl]glycine

N-[4-(3-methylbutoxy)benzoyl]glycine

Cat. No. B5765683
M. Wt: 265.30 g/mol
InChI Key: WOLNIDACGLPVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-methylbutoxy)benzoyl]glycine, also known as MBG, is a compound that has gained significant attention in the scientific community due to its potential therapeutic properties. MBG belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs), which are widely used to treat pain, fever, and inflammation. However, MBG has unique properties that differentiate it from other NSAIDs, making it a promising candidate for further research.

Mechanism of Action

N-[4-(3-methylbutoxy)benzoyl]glycine exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever. N-[4-(3-methylbutoxy)benzoyl]glycine also inhibits the activity of lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes that contribute to inflammation. Additionally, N-[4-(3-methylbutoxy)benzoyl]glycine has been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and immune responses.
Biochemical and Physiological Effects
N-[4-(3-methylbutoxy)benzoyl]glycine has been shown to reduce inflammation and pain in animal models of arthritis, colitis, and neuropathic pain. It has also been shown to reduce fever in animal models of inflammation and infection. N-[4-(3-methylbutoxy)benzoyl]glycine has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, N-[4-(3-methylbutoxy)benzoyl]glycine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(3-methylbutoxy)benzoyl]glycine in lab experiments is its specificity for COX and LOX enzymes, which allows for the targeted inhibition of inflammation and pain. N-[4-(3-methylbutoxy)benzoyl]glycine has also been shown to have fewer side effects than other NSAIDs, such as gastrointestinal bleeding and renal toxicity. However, one limitation of using N-[4-(3-methylbutoxy)benzoyl]glycine in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on N-[4-(3-methylbutoxy)benzoyl]glycine. One direction is to investigate its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in treating cancer, as it has been shown to have anti-tumor effects in animal models. Additionally, further studies are needed to understand the mechanisms underlying N-[4-(3-methylbutoxy)benzoyl]glycine's anti-inflammatory and analgesic effects, as well as its potential side effects and toxicity.

Synthesis Methods

N-[4-(3-methylbutoxy)benzoyl]glycine can be synthesized using various methods, including the reaction of 3-methylbutyl-4-hydroxybenzoate with glycine in the presence of a catalyst. Another method involves the reaction of 4-chlorobenzoyl chloride with glycine ethyl ester followed by the addition of 3-methylbutanol. These methods result in the formation of N-[4-(3-methylbutoxy)benzoyl]glycine, which can be purified using chromatography techniques.

Scientific Research Applications

N-[4-(3-methylbutoxy)benzoyl]glycine has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. N-[4-(3-methylbutoxy)benzoyl]glycine has also been investigated for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-[[4-(3-methylbutoxy)benzoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)7-8-19-12-5-3-11(4-6-12)14(18)15-9-13(16)17/h3-6,10H,7-9H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLNIDACGLPVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(3-methylbutoxy)phenyl]carbonyl}glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.